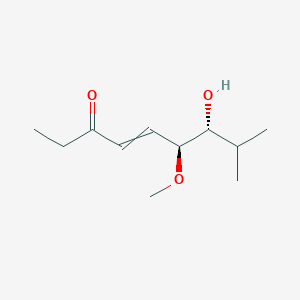
H-Gly-Gly-Lys-Lys-Lys-Tyr-Arg-Leu-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Gly-Gly-Lys-Lys-Lys-Tyr-Arg-Leu-OH is a peptide consisting of nine amino acids: glycine, glycine, lysine, lysine, lysine, tyrosine, arginine, and leucine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and molecular biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Gly-Gly-Lys-Lys-Lys-Tyr-Arg-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound peptide.
Coupling: Addition of the next amino acid in the sequence, activated by reagents such as carbodiimides or uronium salts.
Cleavage: Final removal of the peptide from the resin and deprotection of side chains using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing amino acids like tyrosine can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in peptides can be substituted with other residues through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or β-mercaptoethanol under neutral to slightly basic conditions.
Substitution: Mutagenic primers and DNA polymerases in PCR reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to dityrosine formation, while reduction of disulfide bonds results in free thiol groups.
科学研究应用
Chemistry
Peptides like H-Gly-Gly-Lys-Lys-Lys-Tyr-Arg-Leu-OH are used as model compounds in studies of peptide chemistry, including synthesis, folding, and stability.
Biology
In biological research, such peptides can serve as substrates for enzymes, inhibitors of protein-protein interactions, or probes for studying cellular processes.
Medicine
Peptides are explored for their therapeutic potential, including as antimicrobial agents, hormone analogs, and drug delivery systems.
Industry
In the industrial sector, peptides are used in the development of cosmetics, nutraceuticals, and as components in diagnostic assays.
作用机制
The mechanism of action of peptides like H-Gly-Gly-Lys-Lys-Lys-Tyr-Arg-Leu-OH depends on their specific sequence and structure. They can interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating biological pathways. For instance, the presence of lysine residues may facilitate binding to negatively charged molecules like DNA or cell membranes.
相似化合物的比较
Similar Compounds
H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Lys-Leu-Ser-Ser-Ile-Glu-Ser-Asp-Val-OH: Another peptide with a different sequence but similar functional groups.
H-Lys-Lys-Gly-OH: A shorter peptide with lysine and glycine residues.
Uniqueness
H-Gly-Gly-Lys-Lys-Lys-Tyr-Arg-Leu-OH is unique due to its specific sequence, which imparts distinct biological properties and potential applications. The combination of multiple lysine residues and the presence of tyrosine and arginine contribute to its unique interactions and functions.
属性
CAS 编号 |
185135-40-4 |
|---|---|
分子式 |
C43H76N14O10 |
分子量 |
949.2 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C43H76N14O10/c1-26(2)22-34(42(66)67)57-40(64)32(13-9-21-50-43(48)49)55-41(65)33(23-27-14-16-28(58)17-15-27)56-39(63)31(12-5-8-20-46)54-38(62)30(11-4-7-19-45)53-37(61)29(10-3-6-18-44)52-36(60)25-51-35(59)24-47/h14-17,26,29-34,58H,3-13,18-25,44-47H2,1-2H3,(H,51,59)(H,52,60)(H,53,61)(H,54,62)(H,55,65)(H,56,63)(H,57,64)(H,66,67)(H4,48,49,50)/t29-,30-,31-,32-,33-,34-/m0/s1 |
InChI 键 |
MHBDROSEQFHJGJ-CVUOCSEZSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CN |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


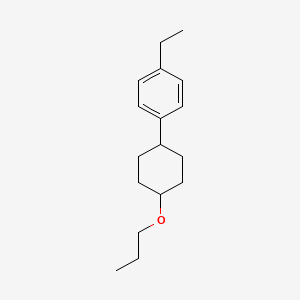

![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethylhexan-1-aminium chloride](/img/structure/B14273417.png)
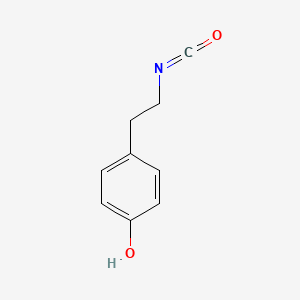
![2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]-](/img/structure/B14273430.png)

![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene]](/img/structure/B14273441.png)
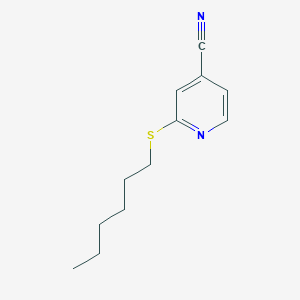
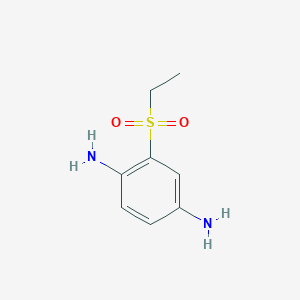
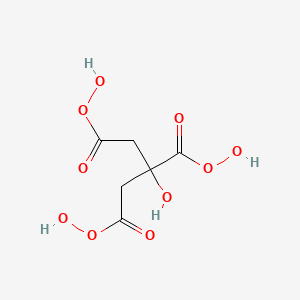
![[4-(4-Bromobutoxy)-3-methoxyphenyl]methanol](/img/structure/B14273456.png)
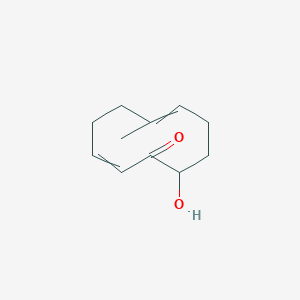
![5-[(E)-Benzylideneamino]benzene-1,3-dicarboxylic acid](/img/structure/B14273474.png)
